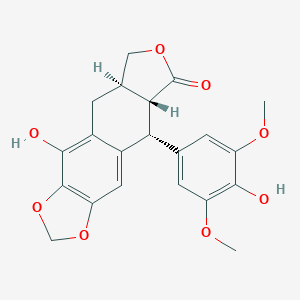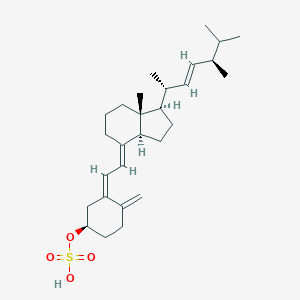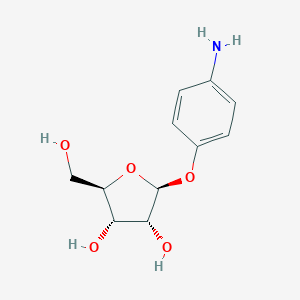
PGD2-二羟基丙胺
描述
PGD2-dihydroxypropanylamine, also known as Prostaglandin D2-dihydroxypropanylamine, is a prostaglandin that binds to the receptor PTGDR (DP 1), as well as CRTH2 (DP 2) . It is a major prostaglandin produced by mast cells and is found in large amounts in the brain and in mast cells . The systematic name for this compound is N-(1,3-dihydroxypropan-2-yl)-9S,15S-dihydroxy-11-oxo-5Z,13E-prostadienoyl amine .
Synthesis Analysis
The synthesis of PGD2-dihydroxypropanylamine involves the activation of the prostaglandin D2 metabolic pathway. In patients with active Crohn’s disease, inflamed colonic mucosa showed significantly higher COX2 and L-PGDS mRNA expression, and significantly higher PGD2 levels than healthy colonic mucosa .Molecular Structure Analysis
The molecular formula of PGD2-dihydroxypropanylamine is C23H39NO6 . The InChI representation of the molecule isInChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 . Chemical Reactions Analysis
The activation of the prostaglandin D2 metabolic pathway in Crohn’s disease involves the production of PGD2 in inflammatory conditions . The pathway is relevant in both atopic and non-atopic asthma .Physical And Chemical Properties Analysis
The exact mass of PGD2-dihydroxypropanylamine is 425.277739 . It has 30 heavy atoms, 1 ring, 0 aromatic rings, 15 rotatable bonds, a Van der Waals molecular volume of 447.28, a topological polar surface area of 127.09, 5 hydrogen bond donors, 6 hydrogen bond acceptors, and a logP of 3.06 .科学研究应用
Asthma and Airway Inflammation
Prostaglandin D2 (PGD2): plays a significant role in the pathophysiology of asthma, particularly through the PGD2 receptor 2 pathway . It is predominantly released from mast cells and contributes to chronic airway inflammation, obstruction, and hyper-responsiveness . The interaction of PGD2 with its receptor, DP2, induces inflammatory cell chemotaxis and degranulation, leading to tissue remodeling, mucus production, and compromised lung function .
Allergic Diseases
The PGD2/CRTH2/DP1 signaling pathway is crucial in orchestrating mechanisms of inflammation in allergies. PGD2 mediates its biological effects through three receptors: DP (DP1), CRTH2 (DP2), and TP (thromboxane receptor). The CRTH2 receptor, in particular, is involved in the migration and activation of T helper type 2 lymphocytes, eosinophils, and basophils, which are key players in allergic responses .
Inflammatory Cell Migration
Increased production of PGD2 leads to significant inflammatory cell chemotaxis. This is particularly relevant in the context of diseases where mast cell degranulation plays a central role. The DP2 receptor pathway is a novel therapeutic target for conditions characterized by excessive inflammatory cell migration .
Pro-inflammatory Cytokine Release
The interaction of PGD2 with the DP2 receptor results in the release of pro-inflammatory cytokines and harmful cationic proteases. This contributes to the inflammatory cascade seen in asthma and other allergic diseases, making it a potential target for therapeutic intervention .
Tissue Remodeling and Mucus Production
The consequences of PGD2 interaction with the DP2 receptor in the pulmonary milieu include tissue remodeling and mucus production. These effects are significant in the progression of chronic respiratory diseases and represent an area of interest for developing treatments that can mitigate these processes .
Cannabinoid Receptor Agonist Activity
Prostaglandin D2 serinol amide is a stable analog of PGD2 2-glyceryl ester and exhibits cannabinoid (CB) agonist activity at the CB1 receptor. This suggests potential applications in neuroscience research, particularly in studies related to the endocannabinoid system and its role in various physiological and pathological processes .
作用机制
Target of Action
PGD2-dihydroxypropanylamine, also known as Prostaglandin D2 serinol amide, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .
Mode of Action
The compound interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction triggers the release of pro-inflammatory cytokines and harmful cationic proteases .
Biochemical Pathways
The activation of the DP2 receptor pathway leads to a cascade of biochemical reactions. Increased PGD2 production, facilitated by the interaction with the DP2 receptor, results in significant inflammatory cell chemotaxis and degranulation . This has serious consequences in the pulmonary milieu, leading to the release of pro-inflammatory cytokines and harmful cationic proteases .
Result of Action
The result of PGD2-dihydroxypropanylamine’s action is a significant increase in inflammatory cell chemotaxis and degranulation . This leads to tissue remodeling, mucus production, structural damage, and compromised lung function . These effects are particularly relevant in the context of diseases characterized by chronic inflammation, such as asthma .
未来方向
Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states . Therefore, the prostaglandin D2 receptor 2 pathway is a novel and important therapeutic target for asthma .
属性
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PGD2-dihydroxypropanylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




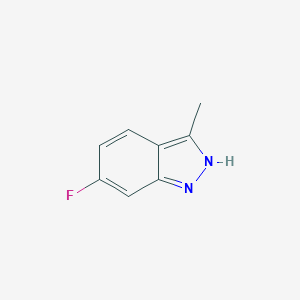

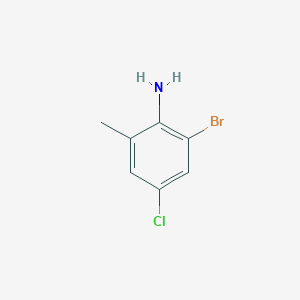

![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
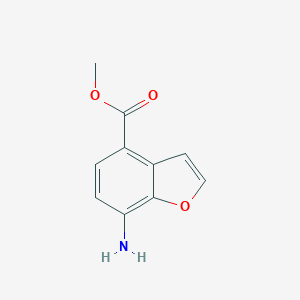
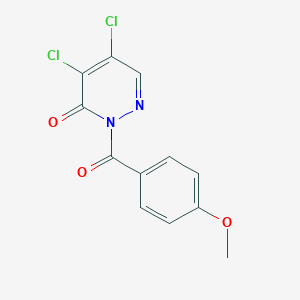

![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
